1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
CAS No.:
Cat. No.: VC18605045
Molecular Formula: C8H14ClF2NO
Molecular Weight: 213.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClF2NO |
|---|---|
| Molecular Weight | 213.65 g/mol |
| IUPAC Name | 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H13F2NO.ClH/c9-6(10)8-3-1-7(11,2-4-8)5-12-8;/h6H,1-5,11H2;1H |
| Standard InChI Key | DPIQNLDVGAFQIX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1(CO2)N)C(F)F.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₈H₁₄ClF₂NO, with a molecular weight of 213.65 g/mol . Its IUPAC name, 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride, reflects its bicyclic architecture:
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A 2-oxabicyclo[2.2.2]octane scaffold, which incorporates an oxygen atom within a bridged bicyclic system.
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A difluoromethyl group (-CF₂H) at the 1-position, introducing electronegativity and potential metabolic stability.
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A protonated amine group at the 4-position, stabilized as a hydrochloride salt to enhance aqueous solubility .
The canonical SMILES string C1CC2(CCC1(CO2)N)C(F)F.Cl and InChIKey DPIQNLDVGAFQIX-UHFFFAOYSA-N provide unambiguous representations of its structure .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄ClF₂NO | |
| Molecular Weight | 213.65 g/mol | |
| CAS Number | 2170372-49-1 | |
| PubChem CID | 132259849 | |
| Solubility | Water-soluble (hydrochloride) |
Synthesis and Physicochemical Properties
| Hazard Class | GHS Code | Precautionary Measures | Source |
|---|---|---|---|
| Skin Irritation | H315 | Wear protective gloves/clothing | |
| Eye Irritation | H319 | Use eye protection | |
| Respiratory Irritation | H335 | Use in well-ventilated areas |
Comparative Analysis with Analogous Compounds
Table 3: Comparison with Trifluoromethyl and Methyl Analogs
| Compound | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|
| 1-(Trifluoromethyl)-2-oxabicyclo[...]† | C₈H₁₃ClF₃NO | 231.64 g/mol | Enhanced lipophilicity |
| 1-Methyl-2-oxabicyclo[...]†† | C₈H₁₆ClNO | 177.66 g/mol | Reduced electronegativity |
The difluoromethyl variant balances electronegativity and steric bulk, offering a middle ground between the highly lipophilic trifluoromethyl and the less polar methyl analogs .
Future Directions
Further research should prioritize:
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Synthetic Optimization: Developing scalable routes with higher yields.
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Biological Screening: Evaluating activity against neurodegenerative or metabolic targets.
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Safety Profiling: Assessing chronic toxicity and environmental impact.
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